molecular formula C20H23NO3 B4409767 1-[2-(2-methoxyphenoxy)benzoyl]azepane

1-[2-(2-methoxyphenoxy)benzoyl]azepane

Cat. No. B4409767
M. Wt: 325.4 g/mol
InChI Key: MOFSZAJGITVANZ-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)benzoyl]azepane, also known as MPBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPBA belongs to the class of compounds known as benzoylazepanes, and it has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)benzoyl]azepane is not fully understood, but it is believed to act on various molecular targets, including the inhibition of histone deacetylase (HDAC) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). The inhibition of HDAC leads to the upregulation of tumor suppressor genes, which can induce apoptosis in cancer cells. The activation of PPARγ can lead to the inhibition of inflammation and the promotion of insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, neuroprotection, vasodilation, and anti-inflammatory effects. These effects make this compound a promising candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(2-methoxyphenoxy)benzoyl]azepane in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for the study of 1-[2-(2-methoxyphenoxy)benzoyl]azepane, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the development of this compound derivatives with improved pharmacological properties can lead to the discovery of new drugs with enhanced efficacy and reduced toxicity.

Scientific Research Applications

1-[2-(2-methoxyphenoxy)benzoyl]azepane has been extensively studied for its potential therapeutic applications in various fields, including oncology, neuroscience, and cardiovascular diseases. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been shown to have a vasodilatory effect, which can help in the treatment of hypertension.

properties

IUPAC Name

azepan-1-yl-[2-(2-methoxyphenoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-18-12-6-7-13-19(18)24-17-11-5-4-10-16(17)20(22)21-14-8-2-3-9-15-21/h4-7,10-13H,2-3,8-9,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFSZAJGITVANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2C(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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